3-bromo-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
3-bromo-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is an organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a bromine atom, a benzamide group, and an oxadiazole ring substituted with a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative. For example, 2,4-dimethylbenzoic acid can be reacted with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the oxadiazole ring.
Bromination: The bromination of the benzamide moiety can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Coupling Reaction: The final step involves the coupling of the brominated benzamide with the oxadiazole derivative. This can be accomplished using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used, while reducing agents may include lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium on carbon, are commonly used in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed
Substitution Reactions: Products include substituted benzamides with various functional groups replacing the bromine atom.
Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of the original compound, such as alcohols, ketones, or amines.
Coupling Reactions: Products include biaryl compounds or other coupled derivatives with extended conjugation.
Scientific Research Applications
3-bromo-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Agriculture: The compound can be used as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.
Materials Science: The compound can be used in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials due to its conjugated structure and electronic properties.
Mechanism of Action
The mechanism of action of 3-bromo-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways:
Biological Targets: The compound can bind to enzymes, receptors, or DNA, leading to the inhibition of enzymatic activity, modulation of receptor signaling, or interference with DNA replication and transcription.
Pathways Involved: The compound can affect various cellular pathways, including apoptosis, cell cycle regulation, and signal transduction. Its effects on these pathways can result in the inhibition of cell proliferation, induction of cell death, or modulation of immune responses.
Comparison with Similar Compounds
3-bromo-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide can be compared with other similar compounds, such as:
2-bromo-N-(3,4-dimethylphenyl)benzamide: This compound has a similar structure but lacks the oxadiazole ring, which may result in different biological activities and applications.
4-bromo-N-(2,5-dimethylphenyl)benzamide: This compound has a different substitution pattern on the benzamide moiety, which can affect its reactivity and properties.
N-(3,4-dimethylphenyl)-2-bromobenzamide: This compound has a similar structure but with the bromine atom positioned differently, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its combination of the oxadiazole ring and the brominated benzamide moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-bromo-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2/c1-10-6-7-14(11(2)8-10)16-20-21-17(23-16)19-15(22)12-4-3-5-13(18)9-12/h3-9H,1-2H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCRYUDXICWVLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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